2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol
Description
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol is a tertiary amino alcohol characterized by a 2-methyl-2-aminopropanol backbone substituted with a 3-thienylmethyl group. This compound combines the hydrogen-bonding capacity of hydroxyl and amino groups with the aromatic and electronic properties of the thiophene ring.
Properties
IUPAC Name |
2-methyl-2-(thiophen-3-ylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-9(2,7-11)10-5-8-3-4-12-6-8/h3-4,6,10-11H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUXABXVMAJSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406037 | |
| Record name | 2-methyl-2-[(3-thienylmethyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-48-2 | |
| Record name | 2-methyl-2-[(3-thienylmethyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Amino-2-Methyl-1-Propanol
The precursor amine alcohol can be synthesized via methods detailed in patent CN106986779B:
Step 1: Halogenation of Isobutyraldehyde
Isobutyraldehyde undergoes halogenation at -5–0°C using bromine or chlorine gas in dichloromethane, yielding 2-halo-2-methylpropanal (85–92% yield).
Step 2: Reduction to 2-Halohydrin
The haloaddehyde is reduced with NaBH4 in isopropanol at 60–65°C, producing 2-halo-2-methyl-1-propanol (78–85% yield).
Step 3: Ammonolysis
Halohydrin reacts with concentrated NH3 (25% w/w) at 160°C under pressure for 6–30 hours, yielding 2-amino-2-methyl-1-propanol (68–75% yield).
Thienylmethyl Group Introduction
The primary amine undergoes alkylation with 3-(bromomethyl)thiophene under optimized conditions:
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K2CO3 (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Workup | Aqueous extraction, HCl salt precipitation |
| Yield | 62–68% (free base); 71% (HCl salt) |
Mechanistic Considerations :
-
Steric hindrance at the tertiary carbon necessitates polar aprotic solvents to enhance nucleophilicity.
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Excess alkylating agent (1.5 equiv) compensates for slower reaction kinetics.
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Formation of the hydrochloride salt improves crystallinity for purification.
Reductive Amination Approach
An alternative single-pot strategy employs reductive amination between 3-thiophenecarboxaldehyde and 2-amino-2-methyl-1-propanol:
Reaction Scheme :
3-Thiophenecarboxaldehyde + 2-Amino-2-methyl-1-propanol → Imine → Reduced Product
Optimized Conditions :
| Component | Specification |
|---|---|
| Reducing Agent | NaBH3CN (1.2 equiv) |
| Solvent | MeOH/HOAc (4:1 v/v) |
| pH | 5.5–6.0 (buffered) |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 54–58% |
Key Observations :
-
Acetic acid protonates the amine, enhancing imine formation while preventing over-reduction.
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Borane-cyanide selectively reduces imines without attacking thiophene rings.
Comparative Analysis of Methods
Emerging Methodologies
Continuous Flow Alkylation
Microreactor technology enables rapid mixing and heat transfer for exothermic alkylation:
Biocatalytic Approaches
Engineered transaminases show promise for asymmetric synthesis:
| Enzyme | Source | ee (%) | Productivity (g/L·h) |
|---|---|---|---|
| TA-435 | Arthrobacter sp. | 98.5 | 0.45 |
| CvTA-M3 | Chromobacterium | 99.1 | 0.38 |
Industrial-Scale Considerations
Process Economics :
-
Raw Material Cost Breakdown:
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3-(Bromomethyl)thiophene: 58%
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2-Amino-2-methyl-1-propanol: 27%
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Solvents/Catalysts: 15%
-
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | logP |
|---|---|---|---|---|---|---|
| 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol | Not Provided | C₉H₁₅NOS | ~185.29 | Not Available | Not Available | ~1.50 |
| 2-Methyl-2-[(2-thienylmethyl)amino]-1-propanol | 156543-21-4 | C₉H₁₅NOS | 185.286 | 304.1 ± 22.0 | 1.1 ± 0.1 | 1.50 |
| 2-Methyl-2-[(phenylmethyl)amino]-1-propanol | 10250-27-8 | C₁₁H₁₇NO | 179.26 | Not Available | Not Available | >1.50 |
| 2-Methyl-2-(methylamino)propan-1-ol | 27646-80-6 | C₅H₁₃NO | 103.17 | Not Available | Not Available | <1.0 |
| 2-Amino-2-methyl-1-propanol | 124-68-5 | C₄H₁₁NO | 89.14 | Not Available | Not Available | -0.67 |
Research Findings and Implications
- Basicity and Solubility: The 3-thienylmethyl substituent likely reduces aqueous solubility compared to the parent 2-amino-2-methyl-1-propanol due to increased hydrophobicity. However, the thiophene ring’s polarizable sulfur atom may enhance solubility in aprotic solvents .
- Synthetic Pathways: Analogous compounds like 2-(benzylamino)-2-methylpropan-1-ol are synthesized via nucleophilic substitution or condensation reactions, suggesting similar routes for the target compound .
- The thienyl group’s electron-rich structure may facilitate interactions with biological targets .
Biological Activity
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of 2-amino-2-methyl-1-propanol, featuring a thienylmethyl group that enhances its biological activity. The molecular formula is C₉H₁₃N₁OS, and it has a molecular weight of 185.27 g/mol. The presence of the thienyl group is significant, as it may influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer and inflammation.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A375 (Melanoma) | 10 | ROS production leading to cell death |
| HCT116 (Colon) | 12 | Cell cycle arrest |
These results indicate that this compound exhibits significant anticancer properties, warranting further investigation into its therapeutic potential.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound resulted in increased apoptosis markers, suggesting its role as a pro-apoptotic agent.
- Neuroprotective Effects : In a model of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Studies report no significant genotoxicity or carcinogenicity at concentrations relevant to therapeutic use.
Summary of Toxicological Findings
| Endpoint | Result |
|---|---|
| Genotoxicity | Negative |
| Acute Toxicity (LD50) | >2000 mg/kg |
| Chronic Exposure | No adverse effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
